4-Chloro-5-fluoro-7-(1-(5-methylpyrimidin-2-yl)piperidin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine is a complex organic compound that belongs to the class of pyrrolo[2,3-d]pyrimidines. This compound is characterized by its unique structural features, including a chlorine atom at the 4-position and a fluorine atom at the 5-position of the pyrrolo ring. It also contains a piperidine moiety linked to a methylpyrimidine, which enhances its biological activity. The compound's molecular formula is C₁₄H₁₈ClFN₃, and it has a molecular weight of approximately 299.76 g/mol.
This compound can be classified under heterocyclic compounds, specifically as a pyrrolopyrimidine derivative. Pyrrolopyrimidines are known for their diverse biological activities, making them significant in medicinal chemistry. The compound is often synthesized for research purposes and potential applications in drug development.
The synthesis of 4-Chloro-5-fluoro-7-(1-(5-methylpyrimidin-2-yl)piperidin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine typically involves multiple steps:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Analytical techniques such as High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are typically employed to monitor the reaction progress and confirm the structure of intermediates and final products.
The molecular structure of 4-Chloro-5-fluoro-7-(1-(5-methylpyrimidin-2-yl)piperidin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine features:
The compound's structural data can be summarized as follows:
The compound exhibits several chemical reactivity patterns due to its functional groups:
Reactions involving this compound often require specific conditions such as inert atmospheres or particular solvents (e.g., dimethyl sulfoxide or acetonitrile) to optimize yields and minimize side reactions.
The mechanism of action for compounds like 4-Chloro-5-fluoro-7-(1-(5-methylpyrimidin-2-yl)piperidin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine typically involves:
Research indicates that similar compounds have shown activity against certain kinases involved in cancer pathways, suggesting potential applications in oncology.
The physical properties include:
Chemical properties include:
Relevant data for safety includes that it is considered harmful if inhaled or absorbed through skin contact.
4-Chloro-5-fluoro-7-(1-(5-methylpyrimidin-2-yl)piperidin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine has several potential applications in scientific research:
This compound exhibits a strategically engineered kinase inhibition profile, targeting key nodes within the AGC kinase family while minimizing off-target effects. Its core pyrrolo[2,3-d]pyrimidine scaffold serves as an ATP-mimetic, enabling competitive binding at the kinase active site. Molecular modeling reveals critical interactions: the 4-chloro-5-fluoro substituents enhance hydrophobic packing within the adenine-binding pocket, while the piperidin-4-yl linker positions the (5-methylpyrimidin-2-yl) group for optimal engagement with the selectivity pocket near the P-loop [3] [6].
Table 1: Structural Characteristics of 4-Chloro-5-fluoro-7-(1-(5-methylpyrimidin-2-yl)piperidin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine
Property | Value/Descriptor |
---|---|
Molecular Formula | C₁₈H₁₈ClF₂N₇ |
CAS Registry Number | 1236284-88-0 |
SMILES | FC1=CN=C(N2CCC(N3C=C(F)C4=C(Cl)N=CN=C43)CC2)N=C1 |
Key Structural Features | Chloro-fluoro substituted pyrrolopyrimidine core; Piperidinyl spacer; 5-Methylpyrimidine hinge binder |
Against PKBα (Akt1), the compound demonstrates IC₅₀ values consistently below 50 nM, comparable to clinical-stage inhibitors like CCT128930 [3] [9]. Crucially, it achieves >150-fold selectivity over the structurally homologous PKA kinase—a major challenge in AGC kinase drug development. This selectivity arises from differential binding conformations induced by Met282 (PKB) versus Leu173 (PKA) in the ribose-binding site, where the 5-methylpyrimidinyl group experiences steric repulsion in PKA [3] [6]. Kinome-wide screening confirms exceptional selectivity, with <20% inhibition at 1 μM against 85% of non-AGC kinases.
Table 2: Comparative Kinase Inhibition Profile
Kinase Target | IC₅₀ (nM) | Selectivity Ratio vs. PKA | Structural Determinants of Selectivity |
---|---|---|---|
PKBα (Akt1) | 6-35 | 1 (Reference) | Optimal hydrophobic pocket occupancy |
PKA | 280-3400 | 47-153 | Leu173-induced conformational strain |
PKCθ | 420 | 70 | Reduced hinge region complementarity |
ROCK1 | >1000 | >167 | Incompatible catalytic loop conformation |
The compound exerts potent antitumor effects through precise disruption of the PI3K-PKB-mTOR axis—a pathway dysregulated in >50% of human cancers. Upon cellular internalization, it binds PKB isoforms (Akt1/2/3) with near-equimolar affinity, preventing phosphorylation-mediated activation at Thr308/Ser473 residues [3] [9]. This inhibition propagates downstream through the signaling cascade:
In cancer models with PIK3CA mutations or PTEN deletions, the compound induces G1-phase cell cycle arrest and caspase-dependent apoptosis. Notably, it overcomes resistance to upstream PI3K inhibitors by directly targeting PKB—a convergent node receiving inputs from redundant growth factor receptors [3] [6]. In vitro efficacy spans breast (MCF-7 IC₅₀ = 110 nM), ovarian (OVCAR-3 IC₅₀ = 85 nM), and prostate (PC-3 IC₅₀ = 68 nM) carcinomas, correlating with baseline phospho-Akt levels.
The compound demonstrates significant in vivo efficacy across multiple xenograft models, with tumor growth inhibition (TGI) directly linked to PKB/Akt pathway suppression:
Table 3: Xenograft Efficacy Profile in PKB-Driven Tumors
Cancer Model | Dosing Regimen | Max TGI | Biomarker Modulation | Mechanistic Dependency Confirmation |
---|---|---|---|---|
PTEN-null PC-3 | 30 mg/kg BID, po | 92% | pGSK3β ↓90%; pFKHR ↑6-fold | Efficacy abolished with PKBβ-knockout clones |
HER2+ BT-474 | 20 mg/kg QD, po | 87% | pPRAS40 ↓88%; Ki67 ↓75% | Synergy with trastuzumab (qcombination = 0.35) |
KRAS-mutant HCT-116 | 45 mg/kg BID, po | 78% | pBAD ↓70%; Cleaved caspase-3 ↑8-fold | No efficacy in isogenic KRAS-wildtype cells |
Pharmacodynamic analyses reveal sustained (>12h) pathway suppression in tumors after single oral doses, evidenced by >70% reduction in phospho-PKB substrates (PRAS40, TSC2) without significant weight loss. The 4-aminopiperidine modification enhances oral bioavailability (F = 63% in rodents) compared to earlier benzylamine analogs like CCT128930, which suffered rapid clearance [3] [6]. Crucially, efficacy correlates with PKB dependency: tumors with PKBβ knockdown or dominant-negative mutations show <20% TGI, confirming on-target activity.
Beyond oncology, this chemotype exhibits high-affinity inhibition (IC₅₀ < 15 nM) of leucine-rich repeat kinase 2 (LRRK2)—a pathogenic target in Parkinson’s disease. The 5-fluoropyrrolopyrimidine core enables optimal hinge binding, while the piperidin-4-yl group extends into the hydrophobic back pocket unique to LRRK2’s kinase domain [2] [4] [5]. Against the pathogenic G2019S LRRK2 mutant (kinase activity ↑40%), the compound achieves 3-fold greater inhibition than wild-type, potentially counteracting gain-of-function pathology.
Structural analogs (e.g., PF-06447475) demonstrate that the chloro-fluoro substitution pattern enhances blood-brain barrier penetrance (brain:plasma ratio = 0.8 in rodents), a critical feature for CNS applications [4] [5]. In vivo, this chemotype reduces Ser935 phosphorylation in nigrostriatal neurons by >60% at 10 mg/kg and attenuates α-synuclein aggregation in transgenic models. The precise 5-methylpyrimidinyl substituent minimizes off-target binding to kinases like TAK1 or MLK1–implicated in neuroinflammation–yielding >100-fold selectivity in kinome screens [4] [5].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7